6-Chloro-6,15-dihydrohexacene
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Overview
Description
6-Chloro-6,15-dihydrohexacene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the acene family. Acenes are characterized by linearly fused benzene rings, and hexacene is one of the larger members of this family. The addition of a chlorine atom at the 6th position and hydrogenation at the 6th and 15th positions make this compound a unique compound with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6,15-dihydrohexacene typically involves the chlorination of hexacene. One common method is the treatment of hexacene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from simpler aromatic compounds. The process includes the formation of hexacene through cyclization reactions followed by selective chlorination. The reaction conditions are optimized to achieve high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6,15-dihydrohexacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully hydrogenated form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated hexacene derivatives.
Substitution: Amino or thiol-substituted hexacene derivatives.
Scientific Research Applications
6-Chloro-6,15-dihydrohexacene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Chloro-6,15-dihydrohexacene involves its interaction with molecular targets such as enzymes and receptorsAdditionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with multiple chlorine atoms attached to a cyclohexane ring.
6-Chlorohexanol: A simpler chlorinated compound with a hydroxyl group.
Uniqueness
6-Chloro-6,15-dihydrohexacene is unique due to its extended conjugated system and specific substitution pattern. This gives it distinct electronic properties, making it valuable in the development of organic electronic materials and as a research tool in studying molecular interactions .
Properties
CAS No. |
919272-92-7 |
---|---|
Molecular Formula |
C26H17Cl |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
6-chloro-6,15-dihydrohexacene |
InChI |
InChI=1S/C26H17Cl/c27-26-24-14-19-8-4-3-7-18(19)11-22(24)13-23-12-20-9-16-5-1-2-6-17(16)10-21(20)15-25(23)26/h1-12,14-15,26H,13H2 |
InChI Key |
VKBKWVRYKUSARC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC6=CC=CC=C6C=C5C=C41)Cl |
Origin of Product |
United States |
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